[2-(Carbazol-9-ylmethyl)phenyl] acetate
Description
[2-(Carbazol-9-ylmethyl)phenyl] acetate is a carbazole-derived compound featuring a phenylacetate moiety linked to the carbazole core via a methylene bridge at the 9-position. Carbazole derivatives are renowned for their optoelectronic properties, biological activity, and versatility in chemical modifications . The acetate group in this compound introduces ester functionality, which may influence solubility, bioavailability, and reactivity, distinguishing it from other carbazole analogs.
Properties
IUPAC Name |
[2-(carbazol-9-ylmethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15(23)24-21-13-7-2-8-16(21)14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGYCREPBJWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbazol-9-ylmethyl)phenyl] acetate typically involves the esterification of [2-(Carbazol-9-ylmethyl)phenol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Carbazol-9-ylmethyl)phenyl] acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Carbazol-9-ylmethyl)phenyl] acetate can be used as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the development of fluorescent probes or dyes due to the inherent fluorescence of the carbazole group. These probes can be used for imaging and diagnostic purposes in biological systems.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential therapeutic agents. The carbazole moiety is known for its biological activity, including anticancer and antimicrobial properties.
Industry: In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of [2-(Carbazol-9-ylmethyl)phenyl] acetate involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between [2-(Carbazol-9-ylmethyl)phenyl] acetate and related carbazole derivatives:
Structural and Electronic Differences
- Functional Groups : The acetate ester differentiates it from sulfonamide or brominated analogs, which exhibit distinct biological interactions. For example, sulfonamide groups in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline enable hydrogen bonding critical for crystal packing , whereas bromine in dibromo-carbazole derivatives enhances neuroprotective efficacy .
Stability and Reactivity
- Thermal Stability : 3,6-diphenylcarbazole’s high thermal stability (>300°C) surpasses that of this compound, as esters typically degrade at lower temperatures .
- Chemical Reactivity : The acetate group’s susceptibility to hydrolysis contrasts with the robustness of sulfonamide or brominated groups, limiting its use in harsh environments .
Q & A
Q. What mechanistic insights explain variations in biological activity between carbazole analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
